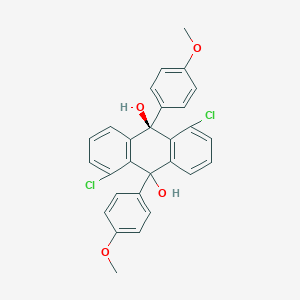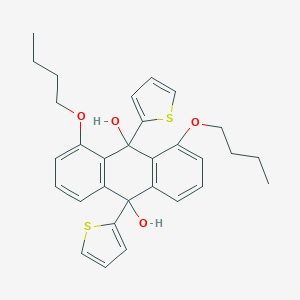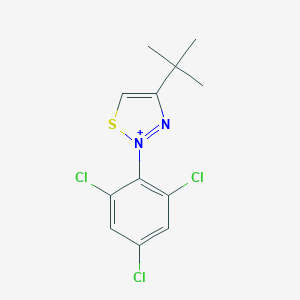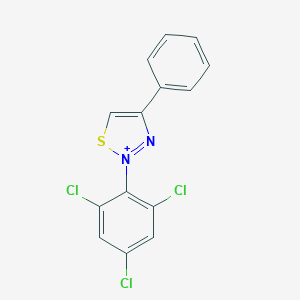![molecular formula C21H21N5O B290254 N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide is a chemical compound that is widely used in scientific research. This compound is also known as PD0325901 and is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). PD0325901 has been extensively studied for its role in various biological processes, such as cell proliferation, differentiation, and survival.
Wirkmechanismus
PD0325901 inhibits the activity of MEK, which is a key kinase in the MAPK/ERK pathway. By inhibiting MEK, PD0325901 blocks the activation of downstream targets, such as ERK1/2, which are involved in cell proliferation, differentiation, and survival. This leads to the inhibition of cell growth and the induction of cell death in cancer cells.
Biochemical and physiological effects:
PD0325901 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. PD0325901 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, PD0325901 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
PD0325901 has several advantages for lab experiments. It is a highly specific inhibitor of MEK and does not affect other kinases. PD0325901 is also highly potent and has a long half-life, which allows for sustained inhibition of MEK. However, PD0325901 has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. In addition, PD0325901 has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
PD0325901 has several potential future directions for research. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including melanoma, lung cancer, and pancreatic cancer. PD0325901 may be used in combination with other drugs to enhance its efficacy and reduce the development of resistance. In addition, PD0325901 may be used to study the role of the MAPK/ERK pathway in other diseases, such as cardiovascular disease and neurodegenerative diseases. Further research is needed to fully understand the potential of PD0325901 in scientific research.
Synthesemethoden
PD0325901 can be synthesized using various methods, including the reaction of 3-methylbenzoyl chloride with aniline and 4,6-dimethyl-2-aminopyrimidine in the presence of a base. The resulting product is then treated with formaldehyde and hydrochloric acid to obtain PD0325901. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
PD0325901 has been widely used in scientific research for its role in various biological processes. It has been shown to inhibit the growth of cancer cells by blocking the MAPK/ERK pathway, which is often overactive in cancer cells. PD0325901 has also been used to study the role of the MAPK/ERK pathway in various diseases, such as neurofibromatosis type 1 (NF1), which is caused by mutations in the NF1 gene.
Eigenschaften
Molekularformel |
C21H21N5O |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(NE)-N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide |
InChI |
InChI=1S/C21H21N5O/c1-14-8-7-9-17(12-14)19(27)25-21(24-18-10-5-4-6-11-18)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
InChI-Schlüssel |
GHTPGYPBJZTFGR-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(=O)/N=C(\NC2=CC=CC=C2)/NC3=NC(=CC(=N3)C)C |
SMILES |
CC1=CC=CC(=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=CC(=N3)C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N=C(NC2=CC=CC=C2)NC3=NC(=CC(=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)




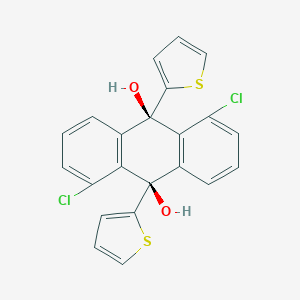
![11-Methyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)


